1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one is an organic compound with the molecular formula C9H10N2O. It is a white to pale yellow crystalline solid that is soluble in organic solvents such as alcohols and ketones, but only slightly soluble in water . This compound is known for its stability and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known to be a strong electron donor molecule , suggesting that it may interact with electron acceptor molecules or systems in its environment.
Mode of Action
1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one acts as an n-type dopant . As a dopant, it donates its electrons to the system it is introduced into, thereby increasing the number of charge carriers and enhancing the conductivity of the system .
Biochemical Pathways
Its role as an n-type dopant suggests that it may influence electron transport pathways in the systems it is introduced into .
Pharmacokinetics
It is known to be soluble in established processing solvents , which could potentially influence its bioavailability.
Result of Action
The introduction of this compound into a system results in an increase in the system’s conductivity . This is due to the compound’s ability to donate electrons, thereby increasing the number of charge carriers in the system .
Action Environment
The action of this compound is influenced by environmental factors. It is known to be air stable , suggesting that it retains its functionality in the presence of oxygen and moisture. Furthermore, its solubility in established processing solvents indicates that the choice of solvent can influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit tubulin polymerization, which is crucial for cell division . Additionally, this compound acts as a histamine H3-receptor antagonist, influencing various central nervous system functions . These interactions highlight the compound’s potential in therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a histamine H3-receptor antagonist can affect neurotransmitter release and neuronal activity . Furthermore, its inhibition of tubulin polymerization can lead to disruptions in cell division, impacting cellular proliferation and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to tubulin, preventing its polymerization and thus inhibiting microtubule formation . This action disrupts the mitotic spindle, leading to cell cycle arrest. Additionally, as a histamine H3-receptor antagonist, this compound blocks the receptor’s activity, modulating downstream signaling pathways and altering gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell division and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter release and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function . Understanding these pathways is essential for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are crucial for its biological activity and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through several methods:
Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonylating agents such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole.
Transformation of benzimidazolium salts: Benzimidazolium salts can be converted to benzimidazolones through ring-opening reactions and unusual C–O bond cleavage of an alkoxide.
Synthesis from arylureas: This involves the reaction of arylureas with various reagents to form the benzimidazolone structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the cyclocarbonylation method due to its efficiency and high yield .
Chemical Reactions Analysis
1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Scientific Research Applications
1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar compounds such as:
2-Benzimidazolinone: Similar in structure but lacks the methyl groups at positions 1 and 3.
2-Hydroxybenzimidazole: Contains a hydroxyl group instead of the carbonyl group.
2-Oxobenzimidazole: Similar structure but with different substituents.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in terms of its stability and electron-donating capabilities .
Properties
IUPAC Name |
1,3-dimethylbenzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-10-7-5-3-4-6-8(7)11(2)9(10)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJXCBIUEXCLMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282784 | |
Record name | 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3097-21-0 | |
Record name | 3097-21-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimethylbenzimidazol-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62TAV5S4MT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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